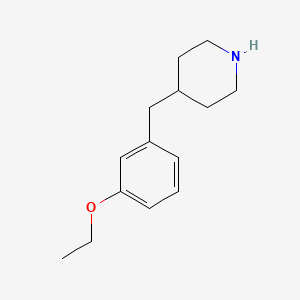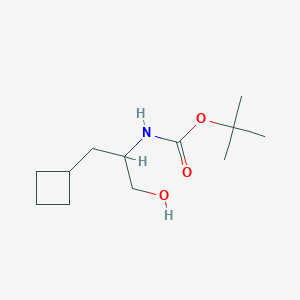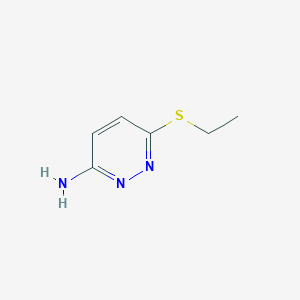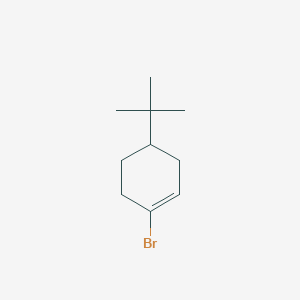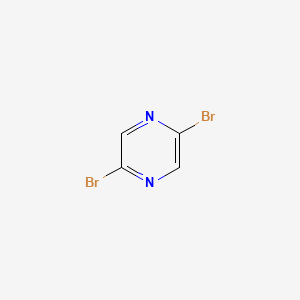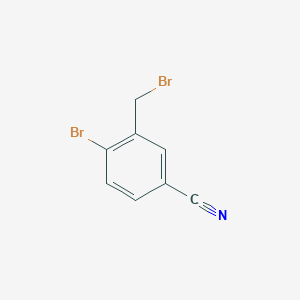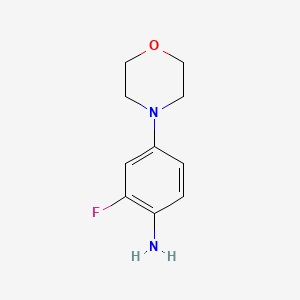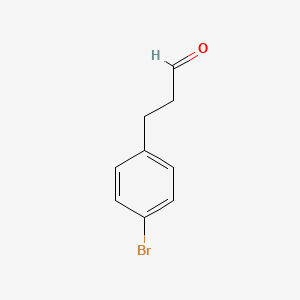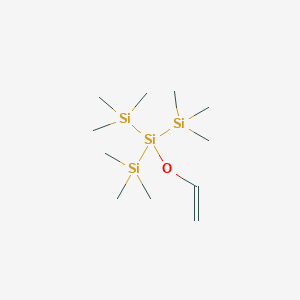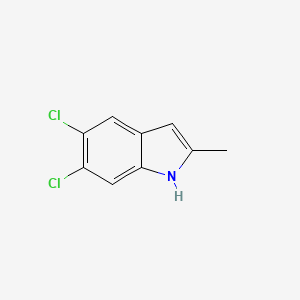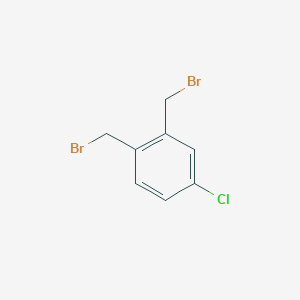
1,2-Bis(bromomethyl)-4-chlorobenzene
概要
説明
1,2-Bis(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is known for its reactivity due to the presence of bromine and chlorine atoms, making it useful in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(bromomethyl)-4-chlorobenzene can be synthesized through the bromination of 4-chlorotoluene. The process involves the following steps:
Bromination of 4-chlorotoluene: 4-chlorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 1-bromo-4-chlorotoluene.
Further bromination: The 1-bromo-4-chlorotoluene is then subjected to further bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions
1,2-Bis(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to 1,2-bis(methyl)-4-chlorobenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the bromomethyl groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Products such as 1,2-bis(hydroxymethyl)-4-chlorobenzene, 1,2-bis(aminomethyl)-4-chlorobenzene, or 1,2-bis(thiomethyl)-4-chlorobenzene.
Reduction: 1,2-bis(methyl)-4-chlorobenzene.
Oxidation: 1,2-bis(carboxylic acid)-4-chlorobenzene or 1,2-bis(aldehyde)-4-chlorobenzene.
科学的研究の応用
1,2-Bis(bromomethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a cross-linking agent in protein chemistry.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-bis(bromomethyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom also contributes to the compound’s reactivity by influencing the electron density on the benzene ring, making it more susceptible to electrophilic attack.
類似化合物との比較
1,2-Bis(bromomethyl)-4-chlorobenzene can be compared with other similar compounds such as:
1,2-Bis(bromomethyl)benzene: Lacks the chlorine atom, making it less reactive towards electrophiles.
1,4-Bis(bromomethyl)benzene: The bromomethyl groups are positioned differently, affecting the compound’s reactivity and applications.
1,2-Bis(chloromethyl)-4-bromobenzene: The positions of bromine and chlorine atoms are reversed, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in various fields.
特性
IUPAC Name |
1,2-bis(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTSJBZAMXKKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566894 | |
| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31684-14-7 | |
| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


